1,1-DIMETHYLSILA-11-CROWN-4
Description
Contextualization within Macrocyclic Chemistry
Macrocyclic chemistry involves the study of large, cyclic molecules, a field that gained immense traction with Charles Pedersen's discovery of crown ethers in the 1960s. muk.ac.irchemsrc.com These molecules are renowned for their ability to selectively bind cations, a property dictated by the size of their central cavity. muk.ac.ir Silacrown ethers are a direct evolution of this concept, belonging to the broader class of macrocycles. koreascience.kr They are structural analogues of traditional crown ethers, with the key distinction being the substitution of one of the ethylene (B1197577) (-CH₂CH₂-) units in the polyether ring with a silyl (B83357) group (-SiR₂-). koreascience.krgelest.com This substitution introduces significant changes to the molecule's geometry and electronic properties, thereby influencing its complexation behavior and reactivity. The longer Si-O bonds compared to C-O bonds result in a slightly different macrocyclic circumference, which can alter cation selectivity compared to their all-carbon crown ether counterparts. gelest.com
Overview of Silacrown Ethers as a Class of Macrocycles
Silacrown ethers are macrocyclic polyethers that incorporate a silicon atom into the ring structure. Their general formula is R¹R²Si(OCH₂CH₂)nO. koreascience.kr The synthesis of these compounds is typically achieved through a transesterification reaction between a dialkoxysilane and a polyethylene (B3416737) glycol in the presence of a catalyst, with conditions optimized to favor cyclization over polymerization. koreascience.krgelest.com This synthetic route allows for the convenient introduction of various organic groups (R¹ and R²) onto the silicon atom, which can be used to modify the solubility and reactivity of the resulting silacrown ether. gelest.com
Generally, silacrowns are characterized as colorless and odorless liquids with moderate viscosity. gelest.com A defining feature of this class of macrocycles is their ionophoric character, meaning they can transport ions across hydrophobic barriers. This property has led to their investigation as phase-transfer catalysts, where they enhance the rate of reaction by solubilizing an anionic reactant in an organic phase. koreascience.krgelest.com Furthermore, their selective cation binding has made them valuable components in the development of ion-selective electrodes (ISEs) for detecting specific metal ions. koreascience.kr
Research Significance of 1,1-DIMETHYLSILA-11-CROWN-4 and Analogues
This compound, with the chemical formula C₈H₁₈O₄Si, is a specific member of the silacrown ether family. codchem.commatrix-fine-chemicals.com As an analogue of the well-known 12-crown-4 (B1663920), its research significance lies in the comparative study of how the introduction of a dimethylsilyl group in place of an ethylene bridge impacts the fundamental properties of a small crown ether.
Physical and Chemical Properties: Basic physical and chemical data for this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical studies.
| Property | Value |
| CAS Number | 18339-94-1 |
| Molecular Formula | C₈H₁₈O₄Si |
| Molecular Weight | 206.31 g/mol |
| Boiling Point | 96 °C at 9 mmHg |
| Density | 1.07 g/mL |
| Refractive Index | 1.4487 @ 20°C |
| The data in this table was sourced from multiple references. codchem.comgelest.com |
Complexation Studies and Ion Selectivity: The primary research interest in crown ethers and their analogues is their ability to form complexes with metal cations. The selectivity of this complexation is largely governed by the "size-fit" concept, where the cation that best fits the macrocycle's cavity forms the most stable complex. muk.ac.ir While specific, detailed thermodynamic studies on the complexation of this compound are not extensively documented in readily available literature, its structure as an analogue of 12-crown-4 provides a basis for predicted behavior. 12-crown-4 is known for its selectivity towards the lithium ion (Li⁺) due to the complementary sizes of the cation and the ether's cavity. nankai.edu.cn The replacement of a -CH₂CH₂- unit with a -Si(CH₃)₂- unit in this compound alters the ring's conformation and cavity size, which is expected to modify this selectivity. Research has indicated the formation of a silver complex, [Ag(this compound)][BF₄], demonstrating its capability as a ligand in coordination chemistry. bath.ac.uk
The broader research into silacrown analogues, such as dimethylsila-17-crown-6, has shown their successful application as ionophores in ion-selective electrodes, particularly demonstrating a high selectivity for potassium ions (K⁺). academie-sciences.fr These findings underscore the research potential of the entire silacrown class, including this compound, as tunable molecules for specific ion recognition applications. The ability to modify the substituents on the silicon atom further adds to their versatility as functional macrocycles. gelest.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4Si/c1-13(2)11-7-5-9-3-4-10-6-8-12-13/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKDYXFUUBISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939714 | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18339-94-1 | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Elucidation and Conformational Analysis of Silacrown Architectures
Spectroscopic and Diffraction Methodologies for Investigating Silacrown Structure
A combination of spectroscopic and diffraction techniques is employed to provide a comprehensive understanding of the molecular structure of silacrowns like 1,1-dimethylsila-11-crown-4. researchgate.net These methods offer complementary information regarding atomic connectivity, bond characteristics, and spatial arrangement. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for characterizing the structure of silacrowns in solution. organicchemistrydata.org
¹H and ¹³C NMR spectra confirm the presence of the organic ethylene (B1197577) glycol units and the methyl groups attached to the silicon atom. researchgate.netchemistrysteps.com The chemical shifts of the protons and carbons in the -OCH₂CH₂O- segments provide insight into their chemical environment within the macrocycle. uzh.chlibretexts.org
²⁹Si NMR spectroscopy is particularly diagnostic for silacrowns, providing direct information about the silicon nucleus. The chemical shift of the ²⁹Si signal is sensitive to the coordination environment of the silicon atom and can indicate complex formation. mdpi.com For instance, a downfield shift in the ²⁹Si NMR spectrum is observed upon complexation with cations, reflecting changes in the electronic environment around the silicon atom. mdpi.comrsc.org
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. researchgate.netresearchgate.net The spectra of silacrowns are characterized by strong absorption bands corresponding to the Si-O-C and C-O-C ether linkages. The asymmetric stretching vibration of the Si-O bond is a notable feature. taylorandfrancis.com
Mass Spectrometry : Mass spectrometry is used to determine the molecular weight of the silacrown and to confirm its elemental composition. google.com Fragmentation patterns can also provide structural clues. google.com
Conformational Dynamics and Ring Flexibility in Silacrown Ethers
Unlike their more rigid all-carbon crown ether counterparts, silacrown ethers exhibit significant conformational dynamics and ring flexibility. core.ac.uk This increased flexibility is a direct consequence of the introduction of the silicon atom into the macrocyclic backbone.
The larger size of the silicon atom and the distinct geometry of the Si-O-C linkage contribute to a lower barrier for conformational changes. nih.gov The ring can readily adopt various conformations in solution, and the most stable conformation may differ from that observed in the solid-state crystal structure. researchgate.net Theoretical calculations, such as force field and Density Functional Theory (DFT) methods, are often used to explore the potential energy surface and identify low-energy conformers. rsc.orgresearchgate.net
This inherent flexibility allows the silacrown macrocycle to better adapt its cavity size and the orientation of its donor oxygen atoms to encapsulate guest cations of varying sizes. This adaptability is a key feature influencing their properties as ionophores. The dynamic nature of the ring is often studied using variable-temperature NMR experiments, which can reveal information about the energy barriers between different conformational states. rsc.orgnih.gov
Influence of Silicon Substitution on Macrocyclic Conformation
The substitution of a methylene (B1212753) group (-CH₂-) with a dimethylsilyl group (-Si(CH₃)₂-) in a crown ether framework induces significant changes in the macrocycle's conformation. These changes are primarily driven by differences in bond lengths and bond angles between carbon-based and silicon-based systems.
The Si-O bond is inherently longer than the C-O bond, and the bond angles around the silicon and oxygen atoms are more flexible and wider than in organic ethers. researchgate.netwikipedia.org Specifically, the Si-O-C bond angle is typically larger than the C-O-C angle. wikipedia.org This geometric distinction forces the silacrown macrocycle into a different and often more flexible three-dimensional shape than its carbon analogue. core.ac.uk
For example, X-ray diffraction studies have shown that the introduction of Si-O-Si or Si-O-C linkages leads to wider angles within the ring structure compared to the C-O-C angles of conventional crown ethers. rsc.orgmdpi.com This increased angular flexibility allows the ring to pucker and fold in ways not accessible to all-carbon macrocycles, influencing its packing in the solid state and its complexation behavior in solution. nih.govrsc.org
| Parameter | Carbon-based Ether (C-O-C) | Silaether (Si-O-C / Si-O-Si) | Reference |
|---|---|---|---|
| C-O Bond Length | ~1.43 Å | N/A | researchgate.net |
| Si-O Bond Length | N/A | ~1.62 Å | researchgate.net |
| C-O-C Bond Angle | ~112° (in dimethyl ether) | N/A | researchgate.net |
| Si-O-Si Bond Angle | N/A | ~150-157° (in disiloxanes) | researchgate.net |
Analysis of Si-O Bond Characteristics in Silacrown Systems
The silicon-oxygen (Si-O) bond is the cornerstone of silacrown chemistry, and its unique characteristics dictate many of the molecule's properties. fiveable.me The Si-O bond is significantly different from the carbon-oxygen (C-O) bond found in traditional crown ethers.
Bond Polarity and Ionic Character : The electronegativity difference between silicon (1.90 on the Pauling scale) and oxygen (3.44) is 1.54, which is substantially larger than the difference between carbon (2.55) and oxygen (0.89). wikipedia.org This large difference imparts a significant degree of polarity and partial ionic character (estimated at 40-50%) to the Si-O bond. researchgate.netwikipedia.org
Bond Strength and Length : The Si-O single bond is stronger (~452 kJ/mol) and longer (~1.62 Å) than a C-O single bond (~358 kJ/mol and ~1.43 Å, respectively). researchgate.netwikipedia.orglibretexts.org The enhanced strength contributes to the thermal stability of the siloxane linkage. taylorandfrancis.com
Partial Double-Bond Character : The Si-O bond is shorter than predicted by the sum of covalent radii, suggesting a degree of π-bonding or double-bond character. researchgate.netlibretexts.org This is often explained by a model of negative hyperconjugation, which involves the donation of electron density from the oxygen p-orbitals into the empty σ* (antibonding) orbitals of the adjacent Si-C bonds. rsc.orgmdpi.com This interaction strengthens the Si-O bond but also reduces the Lewis basicity of the oxygen atom compared to the oxygen in a C-O bond, which can influence cation binding affinity. researchgate.netmdpi.com
| Property | C-O Bond | Si-O Bond | Reference |
|---|---|---|---|
| Electronegativity Difference | 0.89 | 1.54 | wikipedia.org |
| Bond Energy (kJ/mol) | ~358 - 360 | ~452 | researchgate.netwikipedia.orglibretexts.org |
| Bond Length (Å) | ~1.43 | ~1.62 | researchgate.netwikipedia.org |
| Ionic Character | Less Polar | More Polar (~40-50%) | researchgate.net |
Coordination Chemistry and Ion Recognition by Silacrown Ethers
Fundamental Principles of Ionophore-Cation Interactions in Silacrown Systems
The interaction between an ionophore, such as a silacrown ether, and a cation is primarily governed by electrostatic forces. wikipedia.org The oxygen atoms within the ether linkages of the silacrown ring are electronegative, creating a polar cavity that can attract and bind positively charged cations. semanticscholar.org The silicon atom, being less electronegative than oxygen, can influence the electron density distribution within the ring and thereby modulate the binding affinity.
The process of complexation involves the cation shedding its solvation shell and entering the cavity of the silacrown ether. nih.gov The stability of the resulting complex is a delicate balance between the energy gained from the cation-ionophore interaction and the energy required for cation desolvation. nih.gov The nature of the solvent plays a crucial role in this process; in polar solvents, the competition for the cation between the solvent molecules and the ionophore is more intense.
The introduction of a dimethylsilyl group [(CH₃)₂Si] in place of an ethylene (B1197577) unit [–CH₂–CH₂–] in the crown ether structure can alter the conformation and flexibility of the macrocycle. This, in turn, affects the preorganization of the ligand for cation binding. A well-preorganized host molecule does not need to undergo significant conformational changes to accommodate a guest ion, which is energetically favorable. wikipedia.org
Cation Binding Affinity and Selectivity Patterns of Silacrown Ethers
The ability of a silacrown ether to selectively bind certain cations over others is a key feature of its ionophore character. This selectivity is determined by a combination of factors, including the size of the silacrown's cavity, the ionic radius of the cation, the charge density of the cation, and the conformational flexibility of the macrocycle. wikipedia.orgbritannica.com
The "size-fit" concept is a fundamental principle in crown ether chemistry, where the most stable complex is formed when the cation's diameter closely matches the cavity size of the macrocycle. britannica.comnih.gov For 1,1-dimethylsila-11-crown-4, with its relatively small 11-membered ring, it is expected to show a preference for small cations.
Silacrown ethers, like their traditional crown ether counterparts, exhibit a strong affinity for alkali metal ions. nih.gov The selectivity among alkali metals is primarily dictated by the compatibility between the ionic radius of the metal cation and the cavity size of the silacrown. It is anticipated that this compound, with its constrained cavity, would exhibit a high selectivity for the lithium ion (Li⁺), which has the smallest ionic radius among the alkali metals.
The efficiency of ion transport across a membrane is another critical aspect of ionophore performance. This process is influenced not only by the stability of the complex but also by the kinetics of complexation and decomplexation. A complex that is too stable will hinder the release of the ion on the other side of the membrane, thus reducing transport efficiency.
Table 1: Ionic Radii of Alkali Metals
| Cation | Ionic Radius (Å) |
| Li⁺ | 0.76 |
| Na⁺ | 1.02 |
| K⁺ | 1.38 |
| Rb⁺ | 1.52 |
| Cs⁺ | 1.67 |
This interactive table allows for sorting by cation and ionic radius.
The coordination of transition and heavy metal ions by silacrown ethers is also of significant interest. While the interaction with alkali and alkaline earth metals is predominantly electrostatic, the coordination with transition metals can involve a greater degree of covalent character. The nitrogen and sulfur-containing analogs of crown ethers, known as azacrowns and thiacrowns respectively, often show enhanced selectivity for transition and heavy metal ions due to the "soft" nature of these donor atoms. researchgate.net
For oxa-silacrowns like this compound, the "hard" oxygen donor atoms will preferentially coordinate with "hard" metal ions. However, the flexible nature of the macrocycle may allow for conformations that can accommodate a variety of metal ions. researchgate.net The incorporation of crown ethers into the ligands of transition metal complexes can create catalysts with tunable reactivity, where the binding of a secondary cation to the crown ether moiety can influence the catalytic activity of the primary metal center. rsc.org
Studies on azathiacrown ethers have shown selectivity patterns such as Pb(II) > Zn(II) > Cd(II) or Pb(II) > Cd(II) > Zn(II) depending on the ring size. researchgate.net While direct data for this compound is not available, these findings suggest that the coordination chemistry with transition and heavy metals is complex and dependent on the specific architecture of the macrocycle.
Macrocyclic Effect in Silacrown Coordination Complexes
The macrocyclic effect describes the enhanced stability of a complex formed with a macrocyclic ligand compared to a complex formed with an analogous acyclic (open-chain) ligand with the same number and type of donor atoms. wikipedia.orglibretexts.org This effect is a combination of enthalpic and entropic contributions.
From an entropic perspective, when a multidentate acyclic ligand binds to a metal ion, multiple solvent molecules are displaced, leading to an increase in entropy. A macrocyclic ligand is already a single entity, so the change in the number of free molecules upon complexation is even more favorable, resulting in a greater positive entropy change. libretexts.org
Stereochemical Aspects of Silacrown-Metal Ion Complexation
The three-dimensional arrangement of atoms in a silacrown-metal ion complex is a critical aspect of its chemistry. The coordination of a metal ion within the silacrown cavity can lead to specific stereoisomers. ntu.edu.sg The shape of the resulting complex is determined by the coordination number of the metal ion and the arrangement of the donor atoms of the silacrown ligand. ntu.edu.sglibretexts.org
For instance, a six-coordinate metal ion will typically adopt an octahedral geometry, while a four-coordinate ion can be either tetrahedral or square planar. ntu.edu.sg The conformation of the this compound ring will adapt to accommodate the preferred coordination geometry of the metal ion.
When multiple bidentate or multidentate ligands are coordinated to a metal center, different spatial arrangements, or stereoisomers, can arise. csbsju.edu In the case of a silacrown ether, the macrocycle itself acts as a multidentate ligand. The way the ring wraps around the metal ion can lead to chiral structures, resulting in enantiomers (non-superimposable mirror images). csbsju.edu The specific stereochemistry of the complex can influence its reactivity and recognition properties. While detailed structural studies on complexes of this compound are not widely reported, the principles of coordination chemistry suggest that its complexes will exhibit well-defined three-dimensional structures.
Supramolecular Assemblies and Advanced Materials Based on Silacrown Ethers
Design and Preparation of Silacrown Ether-Based Intercalation Materials
Intercalation chemistry offers a powerful method for creating novel hybrid materials by inserting guest molecules into the layered structures of host materials. Silacrown ethers, including 1,1-DIMETHYLSILA-11-CROWN-4, have been successfully employed as guest species in the design of these advanced materials. dntb.gov.uapsu.edu
The intercalation of silacrown ethers into layered silicates, such as montmorillonite, has been a subject of significant research. dntb.gov.uascispace.com These natural clay minerals possess a lamellar structure with interlayer spaces that can accommodate guest molecules. scispace.com The process typically involves the exchange of the native inorganic cations within the clay galleries with the silacrown ether, which can complex with these cations. dntb.gov.uaacs.org
The resulting silacrown-clay hybrid composites exhibit modified properties compared to the pristine clay. ntu.edu.twresearchgate.net For instance, the introduction of the organic silacrown moiety can alter the interlayer spacing and the surface properties of the clay, rendering it more organophilic. scispace.com This modification is crucial for improving the dispersion of the clay within polymer matrices to create nanocomposites with enhanced mechanical and thermal properties. ntu.edu.twresearchgate.net
Research has shown that the stability and arrangement of the silacrown ether within the clay's interlayer space are influenced by factors such as the size of the silacrown cavity, the nature of the interlayer cation, and the charge density of the silicate (B1173343) layers. dntb.gov.ua Techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are instrumental in characterizing the structure of these intercalation compounds, confirming the presence and orientation of the silacrown within the host lattice. dntb.gov.ua
Table 1: Characterization of Silacrown-Clay Hybrid Composites
| Characterization Technique | Information Obtained | Reference |
| X-ray Diffraction (XRD) | Determines the change in interlayer spacing upon intercalation, confirming the insertion of the silacrown ether. | dntb.gov.ua |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides evidence of the presence of the silacrown's functional groups within the clay structure. | dntb.gov.ua |
Integration of Silacrown Ethers into Polymeric Matrices
The incorporation of silacrown ethers into polymeric matrices is a key strategy for developing functional materials, particularly for applications in separation science and sensor technology. koreascience.krntu.edu.tw
Polyvinyl chloride (PVC) is a widely used polymer for the fabrication of ion-selective electrodes (ISEs) and other sensor membranes due to its chemical resistance and processability. koreascience.krjm.comscielo.org.mxresearchgate.net Silacrown ethers like this compound can be physically entrapped or chemically bonded within a PVC matrix to act as the ionophore—the active component responsible for selective ion recognition. koreascience.kr
In these PVC membrane applications, the silacrown ether's cavity size and the nature of the silicon substituents play a crucial role in determining the selectivity and sensitivity of the resulting sensor towards specific cations. koreascience.kr The silacrown-based ionophore selectively binds with the target ion, leading to a measurable change in the membrane potential, which forms the basis of the sensor's response. koreascience.kr The lipophilicity of the silacrown ether ensures its retention within the PVC membrane, preventing leaching and ensuring the long-term stability and performance of the sensor. scielo.org.mx
The performance of these PVC membranes can be further optimized by the addition of plasticizers and lipophilic salts, which enhance the membrane's fluidity and ionic conductivity. scielo.org.mx
Carbosilane dendrimers are highly branched, tree-like macromolecules with a silicon-carbon backbone. marquette.edusemanticscholar.org Their well-defined structure, multivalency, and tunable periphery make them ideal scaffolds for the attachment of functional units, such as silacrown ethers. marquette.eduresearchgate.net
The synthesis of carbosilane dendrimers end-grafted with this compound has been reported. researchgate.net This is typically achieved through hydrosilylation, a reaction that attaches the vinyl-functionalized silacrown ether to the periphery of the carbosilane dendrimer. researchgate.net The resulting conjugates combine the molecular recognition capabilities of the silacrown units with the unique properties of the dendritic architecture.
These dendrimer-silacrown conjugates have shown potential as sophisticated ionophores for chemical sensors. researchgate.net The high density of recognition sites on the dendrimer periphery can lead to enhanced sensitivity and selectivity for target cations. researchgate.net Furthermore, the dendritic structure can influence the solubility and processing characteristics of the material. marquette.edu
Table 2: Synthesis of this compound End-Grafted Carbosilane Dendrimers
| Reactants | Reaction Type | Product | Reference |
| Vinyl-functionalized this compound and Carbosilane dendrimer with Si-H terminal groups | Hydrosilylation | Carbosilane dendrimer with this compound peripheral units | researchgate.net |
Silacrown Ethers in Phase-Transfer Catalysis Systems
Phase-transfer catalysis (PTC) is a valuable technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org Phase-transfer catalysts work by transporting one of the reactants, typically an anion, across the phase boundary into the other phase where the reaction can proceed. wikipedia.org
Silacrown ethers, including this compound, have demonstrated effectiveness as phase-transfer catalysts. koreascience.krresearchgate.netgoogle.com Their mechanism of action involves the complexation of the cation (e.g., K⁺, Na⁺) of an inorganic salt in the aqueous phase by the silacrown ether. This complexation renders the cation more lipophilic, allowing it and its associated anion to be transferred into the organic phase. google.com Once in the organic phase, the "naked" anion exhibits enhanced reactivity. koreascience.kr
The catalytic efficiency of a silacrown ether in a PTC system is dependent on the match between the cation size and the silacrown's cavity size. researchgate.net For instance, this compound shows a particular affinity for smaller alkali metal cations like Li⁺. koreascience.kr These catalysts have been successfully used in various nucleophilic substitution reactions. researchgate.netgoogle.com
Ion Transport Phenomena Mediated by Silacrown Macrocycles
The ability of silacrown ethers to selectively bind and transport cations across membranes is a fundamental property that underpins many of their applications. koreascience.krdntb.gov.uantu.edu.twresearchgate.net This ion transport is a form of mediated transport, where the silacrown acts as a carrier or forms a channel to facilitate the movement of ions through a hydrophobic barrier, such as a lipid bilayer or a synthetic polymer membrane. nih.govfrontiersin.orgnih.gov
The process begins with the complexation of a cation at one interface of the membrane. The size of the silacrown's polyether ring is a primary determinant of its ion selectivity. researchgate.net The resulting lipophilic complex can then diffuse across the membrane to the other interface, where the cation is released. The efficiency of this transport is influenced by several factors, including the binding and dissociation kinetics of the ion-silacrown complex, the lipophilicity of the silacrown, and the properties of the membrane itself. nih.gov
In the context of this compound, its smaller cavity size suggests a preference for smaller cations. koreascience.kr The study of ion transport mediated by silacrowns is crucial for understanding the mechanisms of ion-selective electrodes, developing new drug delivery systems, and mimicking the function of biological ion channels. researchgate.netfrontiersin.orgnih.gov
Advanced Applications and Biological Interactions of Silacrown Ethers
Development of Potentiometric Sensors and Ion-Selective Electrodes
The general class of silacrown ethers, which are macrocyclic polyethers containing a silicon heteroatom, have been investigated as ionophores in potentiometric sensors and ion-selective electrodes (ISEs) due to their ability to complex with alkali-metal ions. nih.govresearchgate.net These compounds are often incorporated into PVC membranes or sol-gel matrices to create sensors with good stability and electroanalytical performance for detecting ions like Li+, Na+, and K+. nih.govresearchgate.net
However, specific research detailing the development and performance of potentiometric sensors or ion-selective electrodes using 1,1-dimethylsila-11-crown-4 as the ionophore is not extensively documented in available literature. Studies tend to focus on other analogues, such as dimethylsila-14-crown-5 (B1584946) (DMS14C5) and dimethylsila-17-crown-6 (DMS17C6). researchgate.net
A related compound, 1-methyl-1-vinylsila-11-crown-4 , has been synthesized and proposed for attachment to carbosilane dendrimers. researchgate.net These functionalized dendrimers form complexes with alkali ions and have been suggested as potential ionophores for chemical sensors, though detailed performance data for such an electrode is not provided. researchgate.net
Data Table: Performance of Ion-Selective Electrodes Based on Silacrown Ethers No specific performance data for ion-selective electrodes based on this compound is available in the reviewed literature. For context, performance characteristics of electrodes using other silacrown ethers are often presented with metrics such as:
Nernstian Slope (mV/decade): Indicates the electrode's response to changes in ion concentration.
Working Concentration Range (M): The range of ion concentrations the electrode can reliably measure.
Selectivity Coefficients (log Kpot): A measure of the electrode's preference for the target ion over interfering ions.
Response Time (s): How quickly the electrode reaches a stable potential.
Exploration of Silacrown Ethers in Biosensing Architectures
Biosensing involves the use of a biological recognition element coupled to a transducer to detect an analyte. nih.govnih.gov The concept of nanoarchitectonics, which involves engineering functional materials from nanoscale units, is relevant to the development of advanced sensors. nih.gov This can include immobilizing ionophores like silacrown ethers onto materials such as clays (B1170129) or polymers to create sensitive and selective biosensing platforms. nih.govwikipedia.org
There is no specific information available in the scientific literature regarding the exploration or application of This compound within biosensing architectures. Research in this area has mentioned the use of other silacrown ethers, such as dimethylsila-14-crown-5 and dimethylsila-17-crown-6, intercalated into clay materials for use in potentiometric sensors. nih.gov Additionally, the potential use of dendrimers functionalized with 1-methyl-1-vinylsila-11-crown-4 as ionophores for chemical sensors could be considered a step towards creating a biosensing architecture, but this has not been explicitly developed or tested. researchgate.net
Investigation of Ion Transport Modulation in Biological Systems
Crown ethers and their silicon-containing analogues, silacrown ethers, are known for their ionophoric properties, meaning they can facilitate the transport of ions across biological membranes. wikipedia.orgresearchgate.net This ability has led to investigations into their potential as modifiers of ion transport in biological systems. nih.gov
Despite the general interest in this class of compounds, there are no specific studies in the available literature that investigate the ion transport modulation properties of This compound . Research into the biological effects of silacrown ethers has tended to focus on larger ring structures that are analogues of well-known potassium ionophores like 18-crown-6 (B118740). nih.gov
The HL-1 cell line is a valuable tool in cardiovascular research as it is a cardiac muscle cell line that can be serially passaged while retaining the phenotypic characteristics of adult cardiomyocytes, including the ability to contract spontaneously. sigmaaldrich.comresearchgate.net These cells possess a full range of cardiac ion channels, making them a suitable model for studying the effects of ionophores. researchgate.netnih.gov
While there have been studies on the effects of certain silacrown ethers on HL-1 cells, these have not involved This compound . For instance, research has shown that larger ring compounds like dicyclohexano-18-crown-6 (B99776) and its silacrown equivalent, dimethylsila-17-cyclohexanocrown-6, can inhibit spontaneous calcium transients in HL-1 cells. nih.govbiorxiv.org This effect is thought to be related to their ability to modulate membrane potential. nih.gov No similar data exists for this compound.
Cellular depolarization and the resulting transient changes in intracellular calcium ([Ca2+]i) are fundamental processes in excitable cells like cardiomyocytes. nih.gov Ionophores can influence these processes by altering ion gradients across the cell membrane. For example, a K+ selective ionophore could hyperpolarize a cell, making it less likely to fire an action potential and thus reducing spontaneous calcium transients. nih.gov
There is no available research that specifically examines the effects of This compound on cellular depolarization or calcium transients in any cell type. The aforementioned studies on larger silacrown ethers in HL-1 cells suggest that these compounds can suppress action potential firing and inhibit Ca2+ transients, but these findings cannot be directly extrapolated to the smaller-ringed this compound. nih.govbiorxiv.org
Theoretical and Computational Investigations of Silacrown Ether Chemistry
Molecular Modeling of Silacrown Ether-Cation Interactions
Molecular modeling has become an indispensable tool for elucidating the complex interactions between silacrown ethers and various cations. These computational techniques allow researchers to visualize and analyze the binding geometries and energetic relationships that govern host-guest complex formation.
Studies using methods like molecular mechanics (MM) and density functional theory (DFT) have provided significant insights. mdpi.comosti.gov When a silacrown ether binds a cation, the flexible macrocycle adapts its conformation to optimize coordination with the metal ion. This interaction is primarily driven by ion-dipole forces between the positively charged cation and the lone pairs of the electronegative oxygen atoms within the ether ring. researchgate.net
For instance, in complexes with small alkali metals like lithium, the silacrown ligand can become significantly twisted to accommodate the cation. mdpi.com The resulting coordination polyhedron can be complex, such as a distorted trigonal bipyramid, where the cation is bound by multiple oxygen atoms from the crown ether ring. mdpi.com The bond lengths between the cation and the oxygen atoms can vary, indicating different degrees of interaction. In one study of a mismatched lithium complex with a disila-crown ether, Li–O bond lengths ranged from 194.9(5) pm to 224.8(5) pm. mdpi.com
Molecular modeling can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps often show the bound cation "hidden" within the complex, surrounded by the non-polar, lipophilic exterior of the macrocycle's hydrocarbon and silyl (B83357) groups. mdpi.com This encapsulation is fundamental to the ionophoric behavior of these molecules, enabling them to transport ions across non-polar membranes. nih.gov Computational models have demonstrated a linear relationship between the ligand strain energies calculated by molecular mechanics and the efficiency of cation extraction, highlighting the predictive power of these methods. osti.gov
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and bonding within silacrown ethers and their cation complexes. mdpi.comrsc.orgyoutube.comyoutube.comresearchgate.net These methods allow for the analysis of molecular orbitals, charge distribution, and the nature of the chemical bonds that define the molecule's reactivity.
A key area of investigation is the nature of the silicon-oxygen (Si-O) bond within the macrocycle. Unlike a typical carbon-oxygen (C-O) bond, the Si-O bond in siloxanes has unique electronic properties, sometimes described as having partial (p–d)π hyperconjugation character. researchgate.net DFT calculations help to reinforce and quantify these special properties. researchgate.net This unique electronic structure influences the basicity of the oxygen atoms and their ability to interact with guest cations.
The complexation of a cation significantly perturbs the electronic structure of the silacrown ether. This effect is observable through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and can be explained by quantum chemical calculations. For example, upon complexation with an ammonium (B1175870) cation, a characteristic downfield shift is observed in the 29Si NMR spectrum, indicating a change in the electronic environment around the silicon atom. mdpi.com
Furthermore, quantum chemical methods are used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. researchgate.netsioc-journal.cn The distribution of these orbitals reveals the most active sites within the molecule for chemical interactions. researchgate.net DFT calculations using various functionals, such as B3LYP, are routinely employed to compute molecular structures and investigate the electronic properties of these complex systems. researchgate.netaps.org
Simulation of Conformational Preferences and Dynamics
Silacrown ethers are flexible molecules that can exist in various spatial arrangements, or conformations. Computational simulations are critical for identifying the most stable conformations and understanding the dynamics of their interconversion. nih.govschrodinger.com
Molecular mechanics (MM) calculations and dynamic NMR spectroscopy are powerful tools for this purpose. mdpi.com For example, studies on disila-crown ethers have shown that the conformation of the methyl groups on the silicon atoms changes upon cation complexation. mdpi.com In the free ligand, the methyl groups may adopt a staggered conformation, but they often shift to a more eclipsed conformation within the metal complex to optimize binding. mdpi.com This conformational change is driven by the electrostatic attraction between the cation and the oxygen atoms. mdpi.com
The substitution of carbon with silicon has a profound effect on conformational preferences. Silyl ethers exhibit different behaviors compared to their alkyl ether counterparts, a phenomenon that can be explored through computational analysis. libretexts.org Factors influencing these preferences include 1,3-repulsive steric interactions and attractive steric interactions, which are modeled effectively with force fields like MM3. acs.org
In some cases, multiple conformations can coexist in equilibrium. Variable-temperature NMR studies, complemented by DFT calculations, can unravel these dynamic processes. mdpi.com For the 1,1-dimethylsila-11-crown-4 molecule, its 11-membered ring provides significant conformational flexibility, allowing it to adapt to different guest ions. Computational methods can predict the energy barriers for rotation around specific bonds and the relative stability of different conformers, which may differ by only a few kcal/mol. ethz.ch
| Parameter | Description | Value |
|---|---|---|
| Me Group Conformation | Conformation of methyl groups on Si atoms in the complexed state. | Roughly eclipsed |
| C11–Si2–Si1–C13 Dihedral Angle | Torsion angle describing the orientation of methyl groups. | 9.6(1)° |
| C12–Si2–Si1–C14 Dihedral Angle | Torsion angle describing the orientation of methyl groups. | 8.9(1)° |
| Oxygen Atom Arrangement | Typical conformation of coordinating oxygen atoms in silacrown complexes. | Approximately planar |
Prediction of Ion Selectivity and Binding Thermodynamics
A defining feature of crown ethers and their silicon-containing analogues is their ability to selectively bind specific cations. Computational chemistry plays a crucial role in predicting and rationalizing this selectivity, as well as in quantifying the thermodynamics of the binding process. miami.edumuk.ac.ir
Ion selectivity is largely governed by the "size-fit" concept, where a macrocycle shows the highest affinity for cations whose ionic radius best matches the size of its internal cavity. muk.ac.ir For example, 18-crown-6 (B118740) is known for its high affinity for potassium ions (K+). mdpi.com While silacrowns have one less atom in the ring compared to their direct carbon counterparts, the Si-O bond is significantly longer than a C-O or C-C bond, resulting in a similarly sized cavity. nih.gov Computational models can accurately predict these geometric parameters and thus forecast selectivity. researchgate.netosti.gov
The thermodynamics of complexation are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). beilstein-journals.org These parameters provide a complete picture of the binding event. Isothermal titration calorimetry (ITC) is an experimental technique that can directly measure the binding constant (Ka), from which ΔG is calculated, and the binding enthalpy (ΔH). beilstein-journals.org Computational methods, such as free energy perturbation and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can predict these thermodynamic values. biomoltech.comnih.govmdpi.com
| Complex | Binding Constant (Ka) [M-1] | ΔG [kJ/mol] | ΔH [kJ/mol] | TΔS [kJ/mol] |
|---|---|---|---|---|
| Host A + Guest X | 14600 | -23.8 | -45.5 | -21.7 |
| Host B + Guest X | 230 | -13.5 | -31.5 | -18.0 |
| Host C + Guest Y | 5100 | -21.2 | -19.8 | 1.4 |
Future Research Directions and Emerging Trends in 1,1 Dimethylsila 11 Crown 4 and Silacrown Ether Research
Novel Synthetic Routes and Derivatization Strategies for Enhanced Functionality
Future research in the synthesis of 1,1-dimethylsila-11-crown-4 and other silacrown ethers is focused on developing more efficient, versatile, and environmentally benign methodologies. While traditional methods like transesterification of alkoxysilanes with polyethylene (B3416737) glycols have been effective, emerging trends point towards more sophisticated strategies for creating functionalized silacrowns with tailored properties. koreascience.krgoogle.com
One key area of development is the direct functionalization of pre-formed silacrown ether rings. This approach is an alternative to the more common method of templated macrocyclization using already substituted starting materials. rsc.org Direct functionalization can reduce the number of synthetic steps and allow for the late-stage modification of silacrown architectures, opening up new possibilities for creating diverse molecular structures. rsc.orgnih.gov Future investigations will likely explore radical-mediated cross-dehydrogenative coupling and other direct C-H functionalization techniques to introduce a wide range of functional groups onto the silacrown backbone. nih.gov
Another promising direction is the synthesis of vinyl-functionalized silacrown ethers, such as 1-methyl-1-vinylsila-11-crown-4. researchgate.net These vinyl groups serve as versatile handles for post-synthesis modification via techniques like hydrosilylation. researchgate.net This allows for the attachment of silacrown units to larger molecular scaffolds, such as carbosilane dendrimers, creating complex, multi-functional architectures with potential applications in sensing and catalysis. koreascience.krresearchgate.net
Furthermore, the development of "click chemistry" approaches for the derivatization of silacrown ethers is an emerging trend. nih.gov These high-yield, specific, and biocompatible reactions could be employed to attach silacrowns to biomolecules, polymers, and surfaces, paving the way for new applications in materials science and bionanotechnology.
| Synthetic Strategy | Description | Potential Advantages |
| Direct Functionalization | Introduction of functional groups onto a pre-formed silacrown ring. | Reduced synthetic steps, allows for late-stage modification. rsc.orgnih.gov |
| Vinyl-Functionalization | Synthesis of silacrowns with vinyl groups for subsequent modification. | Versatile handle for post-synthesis modification (e.g., hydrosilylation). researchgate.net |
| Click Chemistry | Use of highly efficient and specific reactions for derivatization. | Biocompatible, high-yield, enables attachment to diverse molecular scaffolds. nih.gov |
Expanding the Scope of Metal Ion Complexation and Host-Guest Chemistry
The ability of silacrown ethers to selectively bind metal ions is a cornerstone of their chemistry. Future research will focus on expanding the range of guest molecules beyond simple metal cations and exploring more complex host-guest interactions. While the complexation of alkali and alkaline earth metals is well-documented, there is growing interest in the interaction of silacrowns with transition metals, heavy metals, and even organic cations. scispace.commuk.ac.ir
A significant emerging trend is the investigation of silacrown ethers as hosts for ammonium (B1175870) cations. mdpi.com Research has shown that disilane-bearing crown ethers can form stable complexes with ammonium ions through uncommon O(Si)∙∙∙H hydrogen bonding. mdpi.com This opens up possibilities for the selective recognition and transport of biologically relevant ammonium-containing molecules. Future work will likely explore the design of silacrowns with optimized cavities and donor atoms for enhanced ammonium ion selectivity.
Moreover, the influence of the silicon atom on the complexation properties of the macrocycle will be a key area of investigation. The longer Si-O bond compared to a C-O bond alters the cavity size and flexibility of the silacrown, potentially leading to unique selectivities compared to their carbon-based crown ether analogues. researchgate.net For instance, while 18-crown-6 (B118740) is known for its high affinity for potassium ions, the corresponding sila-17-crown-6, despite having one less ring atom, has a comparable cavity size due to the longer Si-O bond. researchgate.net
The development of lariat (B8276320) silacrown ethers, which have a side arm containing a donor group, is another promising avenue. researchgate.net These lariat groups can cooperate with the macrocyclic ring to enhance the stability and selectivity of metal ion complexation. Future studies will likely focus on designing novel lariat arms with specific functionalities for targeted ion recognition and sensing applications.
| Guest Type | Key Research Focus | Potential Applications |
| Ammonium Cations | Exploring O(Si)∙∙∙H hydrogen bonding for selective recognition. mdpi.com | Transport of biomolecules, development of new sensors. |
| Transition/Heavy Metals | Investigating the role of soft donor atoms (e.g., sulfur) in the silacrown ring. scispace.com | Environmental remediation, development of catalysts. |
| Organic Molecules | Designing silacrowns for the recognition of specific organic guests. | Drug delivery, separation science. |
| Lariat Silacrown Ethers | Synthesizing silacrowns with functionalized side arms for enhanced binding. researchgate.net | Highly selective sensors, molecular switches. |
Advanced Functional Materials Development with Silacrown Components
A major driver of future silacrown research is the development of advanced functional materials with tailored properties. nih.govresearchgate.net Silacrown ethers are attractive building blocks for such materials due to their ion-binding capabilities, thermal stability, and synthetic versatility.
One of the most promising areas is the development of silacrown-based ion-selective electrodes (ISEs) and chemical sensors. koreascience.krmdpi.com By incorporating silacrowns as ionophores into polymer membranes, such as polyvinyl chloride (PVC), it is possible to create sensors with high selectivity for specific metal ions. koreascience.krresearchgate.net Future work will focus on designing novel silacrowns with enhanced selectivity for target ions and on developing more robust and miniaturized sensor platforms. The intercalation of silacrown ethers into clay materials to create nanoengineered potentiometric sensors is also an emerging field. nih.gov
The creation of silacrown-functionalized dendrimers is another exciting trend. koreascience.krresearchgate.net These highly branched, tree-like macromolecules can be decorated with multiple silacrown units at their periphery, leading to materials with a high density of ion-binding sites. researchgate.net Such dendrimers have potential applications in catalysis, drug delivery, and as components of array-based chemical sensors. koreascience.krresearchgate.net
Furthermore, the development of silacrown-based polymers and hybrid materials is gaining traction. rug.nl By covalently linking silacrown units, it is possible to create polymers with unique ion-conductive or responsive properties. These materials could find applications in batteries, membranes for separations, and smart materials that change their properties in response to specific chemical stimuli. The use of sol-gel processes to create silacrown-containing stationary phases for chromatography is also being explored. researchgate.net
| Material Type | Description | Emerging Applications |
| Ion-Selective Electrodes | Silacrowns incorporated into polymer membranes as ionophores. koreascience.krresearchgate.net | Environmental monitoring, clinical diagnostics. |
| Dendrimers | Highly branched macromolecules with peripheral silacrown units. researchgate.net | Catalysis, drug delivery, chemical sensor arrays. |
| Polymers & Hybrid Materials | Polymers with silacrown units in the backbone or as side chains. rug.nl | Solid electrolytes, responsive materials, separation membranes. |
| Intercalated Clays (B1170129) | Silacrown ethers inserted between the layers of clay minerals. nih.gov | Nanoengineered sensors, catalysts. |
Deeper Understanding of Biological Activity Mechanisms and Therapeutic Potential
The interaction of silacrown ethers with biological systems is a rapidly emerging area of research with significant therapeutic potential. researchgate.netresearcher.life The ability of these compounds to act as ionophores, modifying ion transport across cell membranes, is of particular interest. researchgate.net
Future research will focus on elucidating the precise mechanisms by which silacrown ethers exert their biological effects. For example, studies have shown that certain silacrown ethers can modulate the function of cardiovascular cells by affecting ion channels. researchgate.net A deeper understanding of these interactions at the molecular level could lead to the development of novel therapeutic agents for cardiovascular diseases. researchgate.net
A key challenge and area for future investigation is the design of silacrown ethers with high selectivity for specific ion channels or transporters. By fine-tuning the structure of the silacrown, including the ring size, substituents, and the nature of the silicon atom, it may be possible to create compounds that target specific biological pathways with high precision.
The potential for silacrown ethers to act as delivery vehicles for therapeutic ions or drugs is another exciting prospect. The ability of silacrowns to encapsulate and transport ions across biological membranes could be harnessed to deliver essential minerals or to transport cytotoxic ions into cancer cells.
Furthermore, the investigation of aza-crown ethers, which contain nitrogen atoms in the macrocyclic ring, has provided insights into the structural features that govern biological activity. nih.gov Molecular modeling studies have shown that the carbonyl oxygen atoms of N,N'-diacylated diaza-crown ethers participate in cation binding and are crucial for their biological effects. nih.gov Similar detailed mechanistic studies on silacrown ethers are needed to guide the rational design of new bioactive compounds.
Computational Design and Optimization of Silacrown Systems for Targeted Applications
Computational modeling and simulation are becoming indispensable tools for accelerating the design and discovery of new silacrown ethers with tailored properties. cam.ac.ukarizona.edu Future research will increasingly rely on computational approaches to predict the behavior of silacrowns and to guide synthetic efforts.
One of the key applications of computational chemistry in this field is the prediction of metal ion selectivity. Using techniques like Density Functional Theory (DFT), it is possible to model the complexation of different metal ions with various silacrown structures and to calculate their binding energies. nih.gov This allows for the in-silico screening of large libraries of virtual silacrown compounds to identify the most promising candidates for a specific application, such as the selective extraction of a particular metal ion.
Molecular dynamics (MD) simulations are also being used to study the conformational dynamics of silacrown ethers and their complexes. These simulations can provide insights into the flexibility of the macrocycle, the mechanism of ion binding and release, and the interactions of silacrowns with their environment, such as solvent molecules or biological membranes. tandfonline.com
A major emerging trend is the use of machine learning and artificial intelligence to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can identify the key molecular features that are responsible for a particular property, such as binding affinity or biological activity. nih.gov By training these models on existing experimental data, it is possible to predict the properties of new, untested silacrown compounds, thereby accelerating the discovery process.
The integration of computational design with automated synthesis and high-throughput screening platforms represents the future of silacrown ether research. This closed-loop approach will enable the rapid design, synthesis, and testing of new silacrown-based materials and devices for a wide range of applications.
| Computational Method | Application in Silacrown Research | Future Directions |
| Density Functional Theory (DFT) | Prediction of metal ion selectivity, calculation of binding energies. nih.gov | Development of more accurate and efficient computational models. |
| Molecular Dynamics (MD) | Study of conformational dynamics, ion binding/release mechanisms. tandfonline.com | Simulation of silacrowns in complex biological environments. |
| QSAR Modeling | Identification of key molecular features for targeted properties. nih.gov | Integration with machine learning for predictive design. |
| Integrated Design Platforms | Combining computational design with automated synthesis and screening. | Autonomous discovery of new silacrown-based materials. |
Q & A
Q. What are the established synthetic methodologies for 1,1-dimethylsila-11-crown-4, and how can purity be ensured during synthesis?
Answer: Synthesis typically involves siloxane cyclization reactions under controlled anhydrous conditions. Key steps include:
- Precursor preparation : Use of dichlorodimethylsilane and diethylene glycol derivatives in stoichiometric ratios.
- Cyclization : Catalyzed by bases like triethylamine to promote ring closure .
- Purification : Column chromatography (silica gel) or recrystallization in non-polar solvents.
- Characterization : NMR (¹H, ¹³C, ²⁹Si) and FT-IR to confirm ring structure and absence of linear byproducts. Purity is validated via HPLC with a refractive index detector .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
- ²⁹Si NMR : Critical for confirming siloxane bonding; a single peak near 10-12 ppm indicates a symmetrical Si environment .
- FT-IR : Si-O-Si stretching vibrations (~1050 cm⁻¹) and Si-CH₃ deformations (~1250 cm⁻¹) confirm structural integrity.
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion) and detects trace impurities .
Data interpretation requires comparison with reference spectra and computational modeling (e.g., Gaussian for vibrational modes) .
Q. How should researchers conduct a literature review to identify gaps in studies on this compound?
Answer:
- Database selection : Use SciFinder, Reaxys, and Web of Science with keywords like "silacrown ethers" and "coordination chemistry."
- Gap identification : Focus on understudied areas (e.g., alkali metal binding selectivity, solvent effects on host-guest kinetics).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability constants of this compound with alkali metals?
Answer: Contradictions often arise from:
- Methodological variability : Potentiometric vs. spectrophotometric titration (e.g., ionic strength adjustments).
- Solvent effects : Compare data in anhydrous THF vs. aqueous-organic mixtures.
- Statistical reconciliation : Apply ANOVA to assess significance of discrepancies .
Recommend replicating experiments with controlled variables and reporting uncertainties via error bars .
Q. What experimental design principles optimize the study of host-guest kinetics in this compound systems?
Answer:
- Variable control : Fix temperature (±0.1°C), counterion (e.g., ClO₄⁻), and solvent polarity.
- Trial experiments : Use stopped-flow spectroscopy to determine feasible timescales for kinetic measurements.
- Data collection : Triangulate UV-Vis, conductivity, and calorimetry data to validate binding mechanisms .
- Error analysis : Quantify instrument precision (e.g., ±2% for UV-Vis) and include confidence intervals .
Q. How should researchers address unexpected results, such as anomalous fluorescence in this compound complexes?
Answer:
- Hypothesis testing : Probe for impurities (e.g., trace lanthanides) via ICP-MS.
- Alternative explanations : Consider solvent interactions (e.g., acetonitrile quenching) or excimer formation.
- Methodological refinement : Repeat experiments under inert atmospheres (Argon) to exclude oxidation artifacts .
Document all iterations in supplementary materials to enhance reproducibility .
Q. What strategies improve the reliability of computational models predicting this compound’s conformational flexibility?
Answer:
- Software selection : Use DFT (B3LYP/6-311+G**) for energy minima and MD simulations (AMBER) for dynamic behavior.
- Validation : Cross-check with X-ray crystallography or variable-temperature NMR.
- Data transparency : Report RMSD values and include raw trajectory files in appendices .
Methodological Best Practices
Q. How can researchers effectively present complex data (e.g., binding isotherms) without overwhelming readers?
Answer:
- Visual simplification : Use heatmaps for multi-metal selectivity data and avoid overcrowded graphs (max 3 curves per figure).
- Appendix utilization : Place raw titration datasets and instrument parameters in supplementary files.
- Annotation : Highlight statistically significant trends (p < 0.05) with asterisks .
Q. What ethical considerations are critical when publishing studies on this compound?
Answer:
- Data integrity : Disclose all conflicts of interest (e.g., funding sources).
- Reproducibility : Share synthetic protocols on repositories like Zenodo.
- Citation ethics : Avoid "citation stuffing"; prioritize primary literature over reviews .
Data Management and Publication
Q. How should researchers structure a manuscript on this compound to meet journal guidelines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
